molecular formula C18H20N4OS B2816371 4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851980-66-0

4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide

Cat. No.: B2816371
CAS No.: 851980-66-0
M. Wt: 340.45
InChI Key: VUYFIRAJQCLWLS-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide is a hydrazide derivative featuring a benzothiazole scaffold substituted with dimethyl groups at positions 4 and 5, and a benzohydrazide moiety modified with a dimethylamino group at the para position.

Crystallographic studies of related hydrazides (e.g., 4-tert-butyl derivatives) reveal planar molecular geometries stabilized by intramolecular hydrogen bonding, which may influence solubility and stability .

Properties

IUPAC Name

4-(dimethylamino)-N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-11-5-10-15-16(12(11)2)19-18(24-15)21-20-17(23)13-6-8-14(9-7-13)22(3)4/h5-10H,1-4H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYFIRAJQCLWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4,5-dimethylbenzo[d]thiazol-2-ylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Comparison :

  • Thiazole derivatives () are synthesized via α-halo ketone reactions, while triazoles () require cyclization of hydrazinecarbothioamides.
  • The target compound’s synthesis is more complex due to steric hindrance from the 4,5-dimethylbenzothiazole group .
Anticancer Activity
  • Target Compound : Predicted activity based on structural analogs (e.g., 4-methyl-2-phenylthiazole derivatives in show IC50 values of 1.61–1.98 µg/mL against HepG-2) .
  • Triazole-Thiones (): Moderate activity against tyrosine kinases due to sulfonyl groups enhancing target affinity.
Antimicrobial Activity
  • Target Compound: Similar to N'-(2-chlorobenzylidene)-4-(dimethylaminoethoxy)benzohydrazide (), which inhibits Entamoeba histolytica via undefined mechanisms.
Enzyme Inhibition
  • Triazole Derivatives (): Selective inhibition of monoamine oxidase-B (MAO-B) via thione tautomerism .

Structure-Activity Relationships (SAR)

Benzothiazole vs.

Substituent Effects: Dimethylamino groups enhance solubility and membrane permeability . Methyl groups on benzothiazole (4,5-dimethyl) may reduce metabolic degradation.

Hydrazide Linker : Facilitates hydrogen bonding with enzymatic active sites (e.g., MAO-B in ) .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Step 1: Condensation of 4,5-dimethylbenzo[d]thiazol-2-amine with a benzohydrazide precursor under reflux conditions in ethanol or DMF .
  • Step 2: Introduction of the dimethylamino group via nucleophilic substitution or reductive amination, requiring pH control (e.g., NaHCO₃ for deprotonation) and catalysts like 4-dimethylaminopyridine (DMAP) .
  • Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., dimethylamino singlet at δ 2.8–3.1 ppm) and confirms hydrazide/thiazole connectivity .
  • Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₉H₂₁N₅OS requires m/z 376.14) .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., CCDC reference 2032776 for related hydrazides) .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

  • Antimicrobial Assays: Disk diffusion or microdilution (MIC) against S. aureus and E. coli; results compared to ciprofloxacin .
  • Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations; IC₅₀ values calculated .
  • Controls: Include DMSO vehicle and positive controls (e.g., doxorubicin) to validate assay conditions .

Advanced Research Questions

Q. How can conflicting reports on biological activity (e.g., anticancer vs. inactive) be resolved?

Methodological Answer: Discrepancies often arise from:

  • Assay Variability: Differences in cell lines (e.g., HepG2 vs. HeLa sensitivity), incubation time (24h vs. 48h), or serum content in media .
  • Compound Stability: Degradation under storage (e.g., hydrolysis of hydrazide in humid conditions) alters efficacy. Use HPLC to verify stability .
  • Dose-Response Curves: Perform full IC₅₀ profiling (1 nM–100 µM) to identify threshold effects .

Resolution Workflow:

Replicate studies under standardized protocols.

Validate compound integrity via LC-MS pre/post-assay.

Cross-test in multiple cell lines/strains.

Q. What computational strategies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., topoisomerase II or bacterial gyrase). High-affinity binding (ΔG < -8 kcal/mol) suggests inhibition .
  • MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .
  • QSAR Models: Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity to guide optimization .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Core Modifications:

    • Benzo[d]thiazole Ring: 4,5-Dimethyl groups enhance lipophilicity (logP ↑), improving membrane permeability .
    • Hydrazide Linker: Replacing with thiosemicarbazide reduces cytotoxicity but increases solubility .
  • Substituent Effects:

    DerivativeModificationBioactivity ChangeSource
    -OCH₃Increased polarityAnticancer IC₅₀ ↓ 20%
    -CF₃Electron-withdrawingAntimicrobial MIC ↓ 4x
  • Synthetic Prioritization: Focus on derivatives with ClogP 2–4 and PSA < 90 Ų for optimal bioavailability .

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